2-(4-Aminophenoxy)-1-morpholinoethanone

Medicinal Chemistry Drug Discovery ADME Optimization

Fragment-based drug discovery demands building blocks with predictable physicochemical profiles and reliable purity. 2-(4-Aminophenoxy)-1-morpholinoethanone (CAS 76870-09-2) meets this need with fragment-aligned properties (MW 236.27, logP -0.37, PSA 65 Ų) that remain below the 80 Ų oral absorption threshold, supporting permeability-sensitive projects. • Primary aromatic amine handle enables rapid derivatization via amide coupling or reductive amination for efficient SAR exploration around the morpholinoethanone pharmacophore relevant to kinase targets (DNA-PK, PI3K). • Sourced from the AldrichCPR curated collection, ensuring vendor-verified identity and purity (≥95%) for reproducible HTS screening outcomes.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 76870-09-2
Cat. No. B1268967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenoxy)-1-morpholinoethanone
CAS76870-09-2
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)COC2=CC=C(C=C2)N
InChIInChI=1S/C12H16N2O3/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2
InChIKeyWGXAEWROXXXTPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminophenoxy)-1-morpholinoethanone: Product Overview


2-(4-Aminophenoxy)-1-morpholinoethanone (CAS 76870-09-2) is a morpholinoethanone derivative featuring a 4-aminophenoxy moiety, classified as a small-molecule organic building block [1]. Its core structure combines a morpholine ring with a primary aromatic amine via an ether‑linked ethanone bridge, conferring a balanced physicochemical profile that supports diverse synthetic applications . With a molecular formula of C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol, this compound is supplied at ≥95% purity and is commercially available from multiple vendors for research and development purposes .

Building Block Morpholinoethanone derivative with primary aromatic amine handle for synthetic elaboration
Core Application Fragment-based discovery and ADME property optimization studies
Procurement Context Commercially available small-molecule screening compound

2-(4-Aminophenoxy)-1-morpholinoethanone: In-Class Substitution Risk


Within the class of morpholinoethanone derivatives, even single‑atom substitutions profoundly alter hydrogen‑bonding capacity, lipophilicity, and polar surface area, leading to divergent solubility, permeability, and reactivity profiles that cannot be compensated by adjusting reaction conditions alone . The presence of a primary aromatic amine in 2-(4-aminophenoxy)-1-morpholinoethanone confers two hydrogen‑bond donors and a specific electronic character that is absent in nitro, chloro, or methoxy analogs, rendering generic substitution scientifically unsound without rigorous re‑validation of synthetic outcomes or biological readouts .

HBD Profile Primary amine provides 2 HBD; analogs lacking this may shift aqueous solubility and permeability outcomes.
Physicochemical Context PSA and logP differences with nitro/methoxy analogs can alter ADME property predictions and membrane diffusion context.
Sourcing & Reactivity Electronic character of amine vs. nitro/methoxy changes reactivity; not all analogs share HTS screening collection status.

2-(4-Aminophenoxy)-1-morpholinoethanone: Analog Comparison


Hydrogen Bond Donor Advantage vs 4‑Nitro Analog

2-(4-Aminophenoxy)-1-morpholinoethanone contains two hydrogen bond donors (HBD), derived from its primary aromatic amine group, whereas the closely related 4‑nitro analog, 1-morpholino-2-(4-nitrophenoxy)ethanone, possesses zero HBD . This difference directly impacts aqueous solubility and membrane permeability, critical parameters in early‑stage lead optimization .

Hydrogen Bond Donor Count
Head-to-head comparison
+2 HBD
Reported HBD count supports solubility and permeability screening.
Nitro analog: 0 HBD
Medicinal Chemistry Drug Discovery ADME Optimization

Lower Polar Surface Area vs 4‑Nitro Analog

The polar surface area (PSA) of 2-(4-Aminophenoxy)-1-morpholinoethanone is calculated at 65 Ų, significantly lower than the 85 Ų PSA of the 4‑nitro analog . PSA values above 80 Ų are often associated with reduced oral absorption and limited CNS penetration, making the lower PSA of the target compound advantageous for certain discovery programs .

Polar Surface Area (PSA)
Head-to-head comparison
-20 Ų (23.5% lower)
Reported PSA difference supports permeability and oral bioavailability context.
85 Ų vs 65 Ų
Oral Bioavailability Blood‑Brain Barrier Permeability Physicochemical Profiling

Lower Lipophilicity (logP) vs 4‑Nitro Analog

The calculated ACD/LogP value for 2-(4-Aminophenoxy)-1-morpholinoethanone is −0.37, indicating moderate hydrophilicity, whereas the 4‑nitro analog exhibits a LogP of 0.92, reflecting greater lipophilicity . This 1.29 log unit difference corresponds to an approximately 20‑fold shift in octanol‑water partition coefficient, profoundly impacting distribution, metabolic stability, and off‑target binding profiles .

Lipophilicity (logP)
Head-to-head comparison
Δ = 1.29 log units
Reported logP shift supports non-specific binding profile review.
−0.37 vs 0.92 (ACD/LogP)
Lipophilicity Optimization Drug‑Likeness Physicochemical Properties

Lower Molecular Weight vs 4‑Nitro Analog

With a molecular weight of 236.27 g/mol, 2-(4-Aminophenoxy)-1-morpholinoethanone is 29.98 g/mol (≈11.2%) lighter than the 4‑nitro analog (266.25 g/mol) . The target compound falls well within the optimal range for fragment‑based screening (MW ≤ 300 Da), while the nitro analog approaches the upper limit .

Molecular Weight
Head-to-head comparison
-29.98 g/mol (11.2% lower)
Reported MW aligns with fragment-based screening context.
236.27 vs 266.25 g/mol
Fragment‑Based Drug Discovery Lead‑Like Properties Molecular Descriptors

AldrichCPR Screening Collection Inclusion

2-(4-Aminophenoxy)-1-morpholinoethanone is listed as ALDRICH/CBR00087 in the Sigma‑Aldrich AldrichCPR collection, a curated set of unique chemicals specifically designated for early‑stage discovery researchers . This curated inclusion contrasts with several morpholinoethanone analogs (e.g., 2-(4‑methoxyphenoxy)-1-morpholinoethanone, CAS 148183-93-1) that are not part of this collection, potentially complicating sourcing .

Curated Screening Collection
Supporting evidence
Included (AldrichCPR)
Curated collection listing supports HTS sourcing workflow.
Comparator analog not listed
High‑Throughput Screening Commercial Availability Compound Sourcing

2-(4-Aminophenoxy)-1-morpholinoethanone: Application Scenarios


Fragment-Based Screening

The compound's low molecular weight (236.27 g/mol), balanced logP (−0.37), and moderate PSA (65 Ų) align with fragment‑like property guidelines, making it a suitable starting point for fragment‑based drug discovery campaigns where ligand efficiency and synthetic tractability are paramount .

Oral Bioavailability Optimization

With a PSA of 65 Ų (below the 80 Ų threshold for oral absorption) and two hydrogen bond donors, this compound offers a favorable profile for permeability‑sensitive projects, distinguishing it from higher‑PSA analogs that may exhibit limited oral exposure .

Kinase Inhibitor Scaffold Elaboration

The morpholinoethanone core is a recognized pharmacophore in kinase inhibitor design (e.g., DNA‑PK, PI3K). The primary amine provides a versatile handle for rapid derivatization via amide coupling or reductive amination, enabling efficient exploration of structure‑activity relationships around this privileged scaffold .

HTS Library Procurement

Inclusion in the AldrichCPR curated collection ensures ready availability for HTS campaigns, reducing sourcing complexity and providing vendor‑verified identity and purity, which is critical for reproducible screening outcomes .

Application
Selection Property
Validation Focus
Fragment-Based Screening
Fragment-like property profile (MW, logP, PSA)
Ligand efficiency metrics and synthetic tractability review
Oral Bioavailability Profiling
Permeability-relevant properties (PSA, HBD)
ADME assay context and passive membrane diffusion review
Kinase Inhibitor Elaboration
Morpholinoethanone pharmacophore and primary amine handle
SAR derivatization via amide coupling or reductive amination
HTS Procurement
Vendor-verified identity and purity in curated collection
Screening reproducibility and procurement lead time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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